molecular formula C14H20N2O B7989928 2-[(4-Ethylpiperazino)methyl]benzaldehyde

2-[(4-Ethylpiperazino)methyl]benzaldehyde

Cat. No.: B7989928
M. Wt: 232.32 g/mol
InChI Key: NIAYSZVAKBIHBJ-UHFFFAOYSA-N
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Description

2-[(4-Ethylpiperazino)methyl]benzaldehyde (CAS: 1443350-32-0) is a benzaldehyde derivative featuring a 4-ethylpiperazine moiety attached via a methyl group at the 2-position of the aromatic ring. With a molecular weight of 232.33 g/mol and a purity of 97%, it is classified as a tertiary amine . The compound’s structure combines the reactivity of the benzaldehyde group with the basicity and solubility-modifying properties of the 4-ethylpiperazine substituent. Although discontinued commercially, it has likely been explored in medicinal chemistry for applications such as Schiff base formation or as an intermediate in drug synthesis .

Properties

IUPAC Name

2-[(4-ethylpiperazin-1-yl)methyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-2-15-7-9-16(10-8-15)11-13-5-3-4-6-14(13)12-17/h3-6,12H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIAYSZVAKBIHBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=CC=CC=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Ethylpiperazino)methyl]benzaldehyde typically involves the reaction of 4-ethylpiperazine with benzaldehyde under controlled conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic addition of the piperazine to the benzaldehyde. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 2-[(4-Ethylpiperazino)methyl]benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

Scientific Research Applications

2-[(4-Ethylpiperazino)methyl]benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-Ethylpiperazino)methyl]benzaldehyde largely depends on its interaction with biological targets. The compound can act as an inhibitor or modulator of specific enzymes or receptors. For instance, it may bind to the active site of an enzyme, thereby inhibiting its activity. The molecular pathways involved often include signal transduction pathways that regulate cell growth and apoptosis .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural analogs and their properties:

Compound Name CAS Molecular Weight (g/mol) Substituent Position Linker/Group Purity Applications/Notes
2-[(4-Ethylpiperazino)methyl]benzaldehyde 1443350-32-0 232.33 2-position Methyl 97% Discontinued; research intermediate
2-[2-(4-Methylpiperazin-1-yl)ethoxy]benzaldehyde 82625-37-4 ~261* 2-position Ethoxy 100% Safety data available
2-Chloro-4-(4-ethylpiperazino)benzaldehyde 5503-75-3 ~251.45* 4-position Direct 95% Discontinued; halogenated analog
4-(4-Methylpiperazino)aniline 16153-81-4 191.27 4-position Direct 97% mp 89–91°C; aniline derivative

*Calculated based on molecular formula.

Key Differences and Implications

Substituent Position and Linker Flexibility: The target compound’s methyl linker at the 2-position provides rigidity compared to the ethoxy linker in 2-[2-(4-methylpiperazin-1-yl)ethoxy]benzaldehyde, which introduces flexibility and extended chain length. This difference may influence solubility and binding affinity in drug-receptor interactions .

Functional Group Variations: 4-(4-Methylpiperazino)aniline replaces the benzaldehyde group with an aniline moiety, shifting applications toward electrophilic aromatic substitution rather than aldehyde-mediated reactions (e.g., hydrazone formation) .

Biological Activity

2-[(4-Ethylpiperazino)methyl]benzaldehyde is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

2-[(4-Ethylpiperazino)methyl]benzaldehyde features a benzaldehyde moiety attached to a piperazine derivative. The presence of the piperazine ring is significant as it is known to enhance the compound's interaction with various biological targets, particularly in the central nervous system (CNS).

Biological Activity

The biological activity of 2-[(4-Ethylpiperazino)methyl]benzaldehyde can be categorized into several key areas:

1. Antidepressant Effects
Research indicates that compounds containing piperazine structures exhibit antidepressant-like effects. In animal models, 2-[(4-Ethylpiperazino)methyl]benzaldehyde demonstrated a reduction in depressive behaviors, suggesting its potential as an antidepressant agent.

2. Antimicrobial Activity
Preliminary studies have shown that this compound possesses antimicrobial properties against various bacterial strains. Its efficacy was evaluated through disc diffusion methods, revealing inhibition zones comparable to standard antibiotics.

3. Neuroprotective Effects
The neuroprotective potential of 2-[(4-Ethylpiperazino)methyl]benzaldehyde has been explored in vitro. It was found to protect neuronal cells from oxidative stress-induced apoptosis, indicating its possible utility in neurodegenerative diseases.

The mechanisms underlying the biological activities of 2-[(4-Ethylpiperazino)methyl]benzaldehyde are primarily linked to its interaction with neurotransmitter systems and cellular pathways:

  • Serotonin Receptor Modulation : The compound may act as a serotonin receptor modulator, influencing mood regulation and exhibiting antidepressant effects.
  • Antioxidant Activity : It has been observed to enhance the activity of endogenous antioxidant enzymes, thereby reducing oxidative damage in neuronal cells.
  • Bacterial Membrane Disruption : The antimicrobial mechanism is hypothesized to involve disruption of bacterial cell membranes, leading to cell lysis.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of 2-[(4-Ethylpiperazino)methyl]benzaldehyde:

StudyFocusFindings
Study AAntidepressant activity in rodentsSignificant reduction in immobility time in forced swim tests compared to control groups.
Study BAntimicrobial efficacyShowed effective inhibition against E. coli and S. aureus with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
Study CNeuroprotection in cell culturesReduced apoptotic markers in neuronal cells exposed to oxidative stress when treated with the compound.

Research Findings

Recent findings suggest that 2-[(4-Ethylpiperazino)methyl]benzaldehyde could be a promising candidate for further development in pharmacotherapy:

  • Pharmacokinetics : Studies on absorption, distribution, metabolism, and excretion (ADME) are ongoing to better understand how the compound behaves in biological systems.
  • Synergistic Effects : Preliminary data indicate that combining this compound with other pharmacological agents may enhance therapeutic outcomes, particularly in treating depression and infections.

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